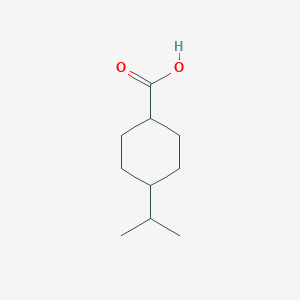

trans-4-Isopropylcyclohexanecarboxylic acid

説明

特性

IUPAC Name |

4-propan-2-ylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQKWRUZZCBSIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00884281, DTXSID20884283, DTXSID50977652 | |

| Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Propan-2-yl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62067-45-2, 7077-05-6, 7084-93-7 | |

| Record name | 4-(1-Methylethyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62067-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-4-Isopropylcyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007077056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007084937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxylic acid, 4-isopropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062067452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7084-93-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 62067-45-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, trans- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Propan-2-yl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-isopropylcyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-isopropylcyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Isopropylcyclohexanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRANS-4-ISOPROPYLCYCLOHEXANECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J76GYT4RZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of trans-4-Isopropylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Isopropylcyclohexanecarboxylic acid, a substituted cycloaliphatic carboxylic acid, is a key intermediate in the synthesis of various pharmaceuticals, most notably the antidiabetic agent Nateglinide.[1][2] Its molecular structure, featuring a cyclohexane ring with a carboxylic acid and an isopropyl group in a trans configuration, imparts specific physical properties that are crucial for its reactivity, purification, and formulation. This guide provides a comprehensive overview of the physical properties of this compound, supported by experimental protocols and spectroscopic analysis, to aid researchers in its effective utilization.

Molecular Structure and Identification

The stereochemistry of this compound, with the isopropyl and carboxyl groups on opposite sides of the cyclohexane ring, is a defining feature that influences its physical and chemical behavior.

| Identifier | Value |

| Chemical Name | trans-4-(1-Methylethyl)cyclohexanecarboxylic acid |

| CAS Number | 7077-05-6[3] |

| Molecular Formula | C₁₀H₁₈O₂[3] |

| Molecular Weight | 170.25 g/mol [4] |

| Synonyms | Hexahydrocumic acid, trans-p-Menthan-7-oic acid[4] |

Physicochemical Properties

The physical state of this compound at ambient temperature is a white to off-white crystalline solid.[3] A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Melting Point | 95 °C | [2] |

| Boiling Point | 263.8 ± 8.0 °C (Predicted) | [2] |

| Density | 0.996 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | 126.9 °C | [4] |

| pKa | 4.91 ± 0.10 (Predicted) | [2] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption and bioavailability. This compound exhibits limited solubility in aqueous media and is more soluble in organic solvents.

| Solvent | Solubility | Source |

| Water | Insoluble | [5] |

| Methanol | Slightly Soluble | [2] |

| DMSO | Slightly Soluble | [2] |

| Ethanol | Soluble | [5] |

| Chloroform | Soluble | [5] |

| Ethyl Acetate | Soluble | [5] |

Experimental Protocols for Physical Property Determination

The accurate determination of physical properties is fundamental to chemical research and development. The following section outlines standard experimental protocols for key physical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp) is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 10-15 °C below the expected melting point and then increased at a rate of 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

Diagram of Melting Point Determination Workflow

Sources

- 1. Trans-4-Isopropylcyclohexane Carboxylic Acid CAS 7077-05-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. trans-4-Isopropylcyclohexane carboxylic acid Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Page loading... [wap.guidechem.com]

- 4. trans-4-Isopropylcyclohexyl carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. trans-4-Isopropylcyclohexane carboxylic acid | 7077-05-6 [chemicalbook.com]

An In-depth Technical Guide to trans-4-Isopropylcyclohexanecarboxylic Acid

This guide provides a comprehensive technical overview of trans-4-isopropylcyclohexanecarboxylic acid, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical structure, properties, synthesis, and applications, grounded in established scientific principles and methodologies.

Introduction and Significance

This compound, with the CAS number 7077-05-6, is a substituted cycloalkane carboxylic acid.[1] Its molecular structure, consisting of a cyclohexane ring substituted with an isopropyl group and a carboxylic acid group in a trans configuration, is fundamental to its utility in organic synthesis. The specific stereochemistry of this molecule is crucial for its primary application as a key building block in the synthesis of Nateglinide, a D-phenylalanine derivative that functions as a hypoglycemic agent for the management of type 2 diabetes.[2][3] The rigid trans-conformation of the cyclohexane ring imparts specific spatial arrangements to the functional groups, which is essential for its role in the asymmetric synthesis of pharmacologically active molecules.

Chemical Structure and Stereochemistry

The chemical formula of this compound is C₁₀H₁₈O₂ and it has a molecular weight of 170.25 g/mol .[4][5] The structure features a cyclohexane ring in a stable chair conformation. The "trans" designation indicates that the isopropyl and carboxyl groups are on opposite sides of the ring. In the most stable chair conformation, both the bulky isopropyl group and the carboxylic acid group occupy equatorial positions to minimize steric hindrance, particularly 1,3-diaxial interactions. This diequatorial conformation is thermodynamically more stable than the cis isomer, where one of the substituents is forced into an axial position.[6]

Caption: Chair conformation of this compound.

Physicochemical and Spectroscopic Properties

This compound is a white to off-white crystalline solid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O₂ | [1][4] |

| Molecular Weight | 170.25 g/mol | [4][5] |

| CAS Number | 7077-05-6 | [1] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 95 °C | [3] |

| Boiling Point | 263.8 ± 8.0 °C (Predicted) | [3] |

| Density | 0.996 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 4.91 ± 0.10 (Predicted) | [3][7] |

| Solubility | Slightly soluble in DMSO and Methanol | [3][7] |

Spectroscopic Data Analysis

Spectroscopic analysis is critical for the identification and purity assessment of this compound. While publicly available spectral data with full peak assignments is limited, the expected spectral characteristics are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexane ring protons, the methine and methyl protons of the isopropyl group, and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling constants of the cyclohexane protons would be complex due to the rigid chair conformation.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon of the carboxylic acid, the carbons of the cyclohexane ring, and the carbons of the isopropyl group.[8] The number of signals will reflect the symmetry of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹), a strong C=O stretching absorption (around 1700 cm⁻¹), and C-H stretching and bending vibrations for the alkyl groups.[9]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of the carboxylic acid group and fragmentation of the cyclohexane ring and isopropyl group.

Synthesis and Purification

The synthesis of this compound is a multi-step process that begins with an aromatic precursor and involves a critical stereochemical control step.

Caption: Synthetic workflow for this compound.

Step 1: Catalytic Hydrogenation of 4-Isopropylbenzoic Acid

The initial step involves the reduction of the aromatic ring of 4-isopropylbenzoic acid.

Protocol:

-

Reaction Setup: In a high-pressure autoclave, a solution of 4-isopropylbenzoic acid in a suitable solvent (e.g., acetic acid) is prepared.

-

Catalyst Addition: A palladium on carbon (Pd/C) catalyst is added to the solution.[10]

-

Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is stirred at an elevated temperature and pressure for a specified duration to ensure complete reduction of the aromatic ring.

-

Work-up: After cooling and depressurization, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield a mixture of cis- and this compound. The cis isomer is typically the major product under these conditions.

Step 2: Epimerization of the Cis/Trans Mixture

To obtain the desired trans isomer, the mixture from the hydrogenation step is subjected to base-catalyzed epimerization. This process takes advantage of the greater thermodynamic stability of the trans isomer.

Protocol:

-

Reaction Setup: The cis/trans mixture is dissolved in a high-boiling point solvent.

-

Base Addition: A strong base, such as potassium hydroxide (KOH), is added to the solution.

-

Epimerization: The mixture is heated to a high temperature (typically above 150 °C) for several hours. Under these conditions, the proton alpha to the carbonyl group is reversibly removed, leading to the formation of an enolate intermediate. Reprotonation allows for the interconversion of the cis and trans isomers. The equilibrium strongly favors the formation of the more stable trans isomer.

-

Work-up: After cooling, the reaction mixture is acidified to protonate the carboxylate and precipitate the carboxylic acid. The solid is then collected by filtration.

Step 3: Purification by Recrystallization

The final step involves the purification of the trans isomer by recrystallization to remove any remaining cis isomer and other impurities.

Protocol:

-

Solvent Selection: A suitable solvent system, such as a mixture of methanol and water, is chosen where the trans isomer has high solubility at elevated temperatures and low solubility at lower temperatures.

-

Dissolution: The crude product from the epimerization step is dissolved in a minimal amount of the hot solvent mixture.

-

Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the pure trans isomer.

-

Isolation: The crystals are collected by filtration, washed with a small amount of the cold solvent mixture, and dried under vacuum to yield pure this compound.

Applications in Drug Development

The primary and most significant application of this compound is as a crucial intermediate in the synthesis of Nateglinide.[2][3] Nateglinide is an oral anti-diabetic agent that works by stimulating the release of insulin from the pancreas.

The synthesis of Nateglinide involves the coupling of this compound with the amino acid D-phenylalanine. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, followed by reaction with the amino group of D-phenylalanine to form an amide bond. The specific trans-stereochemistry of the starting material is critical for the desired pharmacological activity of the final drug product.

Safety and Handling

This compound is classified as an irritant. It can cause skin and serious eye irritation.[11]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a dry and cool place.

Conclusion

This compound is a molecule of significant importance in the pharmaceutical industry, primarily due to its role in the synthesis of the anti-diabetic drug Nateglinide. Its synthesis and purification require careful control of stereochemistry, with the thermodynamically favored trans isomer being the desired product. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe use in research and drug development.

References

-

Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000094). [Link]

-

PubMed Central. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. [Link]

- Google Patents. WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.

-

Pharmacompass. trans-4-Isopropylcyclohexyl carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

The Royal Society of Chemistry. 1H NMR spectra were recorded at 300 and 400 MHz. [Link]

-

GSRS. This compound. [Link]

-

University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

RSC Publishing. Organic & Biomolecular Chemistry. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chongqing Chemdad Co., Ltd. trans-4-Isopropylcyclohexane carboxylic acid. [Link]

-

PubChem. 4-Isopropylcyclohexanecarboxylic Acid. [Link]

- Google Patents.

- Google Patents. EP3411355B1 - PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID.

- Google Patents. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.

-

RSC Publishing. Amide bond formation: beyond the dilemma between activation and racemisation. [Link]

-

Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]

-

WMU ScholarWorks. Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. [Link]

-

YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

-

Der Pharma Chemica. A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. [Link]

-

YouTube. Carboxylic Acids Reactions: Esterification, Amides, & More (Full Lesson) | Sketchy MCAT. [Link]

-

YouTube. Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. [Link]

-

National Institutes of Health. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. [Link]

-

ResearchGate. Fragmentation of aliphatic monocarboxylic acids (XI-XXI). [Link]

-

MilliporeSigma. Solvent Miscibility Table. [Link]

- Google Patents. US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. hmdb.ca [hmdb.ca]

- 3. trans-4-Isopropylcyclohexane carboxylic acid Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. trans-4-Isopropylcyclohexyl carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. trans-4-Isopropylcyclohexane carboxylic acid(7077-05-6) 13C NMR [m.chemicalbook.com]

- 9. trans-4-Isopropylcyclohexane carboxylic acid(7077-05-6) IR Spectrum [chemicalbook.com]

- 10. WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine - Google Patents [patents.google.com]

- 11. 4-Isopropylcyclohexanecarboxylic Acid | C10H18O2 | CID 81526 - PubChem [pubchem.ncbi.nlm.nih.gov]

"trans-4-Isopropylcyclohexanecarboxylic acid" CAS number 7077-05-6

An In-depth Technical Guide to trans-4-Isopropylcyclohexanecarboxylic Acid (CAS 7077-05-6): Synthesis, Analysis, and Application in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 7077-05-6), a critical chemical intermediate in the pharmaceutical industry. Primarily recognized for its role as a key building block in the synthesis of the antidiabetic agent Nateglinide, this molecule's stereochemistry is pivotal to its utility.[1][2][3][4][5] This document offers an in-depth exploration of its physicochemical properties, detailed protocols for its synthesis and purification with an emphasis on stereochemical control, and robust analytical methodologies for its characterization. It is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and manufacturing.

Physicochemical and Spectroscopic Profile

This compound is a white crystalline solid at room temperature.[1][6][7] Its structure, featuring a cyclohexane ring with isopropyl and carboxylic acid groups in a trans-1,4-configuration, dictates its physical properties and reactivity. The trans orientation of the two bulky substituents results in a thermodynamically stable chair conformation, which is crucial for its application in pharmaceutical synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7077-05-6 | [1] |

| Molecular Formula | C₁₀H₁₈O₂ | [1] |

| Molecular Weight | 170.25 g/mol | [1] |

| Appearance | White to Off-White Crystalline Solid/Powder | [1][6][7] |

| Melting Point | 95 °C | [1][6] |

| Boiling Point | 263.8 °C (at 760 mmHg) | [1][6] |

| Density | 0.996 g/cm³ (Predicted) | [1][6] |

| pKa | 4.91 ± 0.10 (Predicted) | [1][6] |

| Solubility | Slightly soluble in DMSO and Methanol | [1][6] |

Spectroscopic data is essential for unambiguous identification and quality control. While specific spectra are proprietary, characteristic signals in ¹³C NMR can be predicted for key carbons, such as the carboxylic acid carbon (>175 ppm), the methine carbon of the isopropyl group, and the carbons of the cyclohexane ring.[8]

Synthesis and Stereochemical Control

The industrial synthesis of this compound is a multi-step process that begins with an aromatic precursor, 4-isopropylbenzoic acid (also known as cumic acid). The core challenge of the synthesis is to control the stereochemistry to produce the desired trans isomer in high purity.

The overall process can be visualized as a two-stage workflow:

Caption: High-level workflow for the synthesis of the target compound.

Stage 1: Catalytic Hydrogenation of 4-Isopropylbenzoic Acid

The initial step involves the reduction of the aromatic ring of 4-isopropylbenzoic acid. This is typically achieved through catalytic hydrogenation.

-

Causality of Experimental Choice : The choice of catalyst and solvent is critical. Platinum oxide (PtO₂) in acetic acid is a classic method for this transformation.[6] Other effective catalysts include rhodium-on-carbon (Rh/C) and palladium-on-carbon (Pd/C).[7][9] Hydrogenation of the benzene ring is a robust method, but it often kinetically favors the formation of the cis isomer, leading to a mixture of cis- and this compound, frequently in a ratio around 3:1.[6][10]

Step-by-Step Protocol: Hydrogenation

-

Reactor Setup : Charge a high-pressure hydrogenation vessel with 4-isopropylbenzoic acid (1.0 eq) and a suitable solvent, such as glacial acetic acid (approx. 5-10 volumes).

-

Catalyst Addition : Add a catalytic amount of platinum oxide (PtO₂) (e.g., 0.05 eq by weight). The vessel should be purged with an inert gas (e.g., nitrogen or argon).

-

Hydrogenation : Pressurize the vessel with hydrogen gas (e.g., 5 kg/cm ² or ~70 psi) and stir the mixture vigorously at room temperature.[6]

-

Reaction Monitoring : Monitor the reaction progress by observing the cessation of hydrogen uptake. This typically takes 2-4 hours.[6]

-

Workup : Once the reaction is complete, carefully vent the hydrogen pressure. Remove the catalyst via filtration through a pad of Celite.

-

Isolation : Concentrate the filtrate under reduced pressure to yield the crude product, which is a solid mixture of cis and trans isomers.

-

Self-Validation : Analyze a small sample of the crude product by GC-MS or ¹H NMR to determine the cis:trans isomer ratio before proceeding.

Stage 2: Base-Catalyzed Epimerization and Purification

The crude cis/trans mixture must be converted to the thermodynamically more stable trans isomer. This is accomplished through a process called epimerization, where the acidic proton alpha to the carbonyl group is reversibly removed by a strong base, allowing for isomerization to the preferred equatorial (trans) configuration.

-

Causality of Experimental Choice : A strong base, such as potassium hydroxide (KOH), is required to deprotonate the carboxylic acid and facilitate the epimerization at the adjacent stereocenter.[2][11] A high-boiling, non-reactive solvent (e.g., Shellsol 71, a high-boiling hydrocarbon) is used to achieve the necessary reaction temperatures (140-150 °C) for the equilibrium to strongly favor the trans product (>98%).[11]

Step-by-Step Protocol: Epimerization and Recrystallization

-

Reaction Setup : Combine the crude cis/trans acid mixture (1.0 eq) with a high-boiling solvent (e.g., Shellsol 71, ~3 volumes) and potassium hydroxide (approx. 2.0 eq).[11]

-

Heating : Heat the reaction mixture to 140-150 °C and maintain for 3-4 hours with stirring.[11]

-

Reaction Monitoring : The progress can be monitored by taking aliquots, acidifying them, and analyzing the isomer ratio by GC. The goal is to reach an equilibrium state with >98% trans isomer.[11]

-

Isolation of Potassium Salt : Cool the reaction mixture to room temperature. The potassium salt of the trans acid will precipitate. Filter the solid and wash with a non-polar solvent like n-heptane to remove the reaction solvent.[11]

-

Acidification : Dissolve the potassium salt in water and cool the solution in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise until the solution is acidic (pH ~2), causing the free carboxylic acid to precipitate.[11]

-

Purification by Recrystallization : Filter the crude solid product. Dissolve it in a minimal amount of hot methanol, then add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.[11][12][13]

-

Final Product : Filter the purified crystals, wash with cold water, and dry under vacuum to yield this compound with >99% purity.[11]

-

Self-Validation : Confirm the final product's purity and identity using HPLC, GC, and melting point analysis. The absence of significant cis isomer peaks validates the success of the epimerization and purification.

Analytical Characterization

Robust analytical methods are crucial for confirming the identity and purity of the final product, particularly for differentiating between the cis and trans isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for separating and identifying the volatile isomers, especially after derivatization.

Caption: Workflow for GC-MS analysis of cis/trans isomers.

Protocol Outline: GC-MS Analysis

-

Derivatization : Convert the carboxylic acids to their corresponding methyl esters using a standard agent like acetyl chloride in methanol to increase volatility.[14]

-

Column : Use a polar capillary column (e.g., a cyano-functionalized column) which is effective at separating geometric isomers.[14]

-

Method : A temperature gradient program will be necessary to achieve baseline separation.

-

Detection : Mass spectrometry will not only quantify the isomers but also confirm their identity based on their fragmentation patterns.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is suitable for analyzing the non-volatile acid directly without derivatization.

Table 2: Representative HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for separation of moderately polar organic molecules. |

| Mobile Phase | Isocratic or Gradient mix of Acetonitrile and Water with 0.1% Formic or Sulfuric Acid | Acid modifier ensures the analyte is in its protonated form for consistent retention.[15] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detector | UV at a low wavelength (e.g., 200-210 nm) | Carboxylic acids have weak chromophores, requiring low UV for detection.[15] |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

Applications in Drug Development & Biological Activity

The primary and most well-documented application of this compound is its use as a key intermediate in the synthesis of Nateglinide.[1][2][3] Nateglinide, an oral hypoglycemic agent, is a D-phenylalanine derivative used to manage type 2 diabetes. The trans stereochemistry of the isopropylcyclohexane moiety is a critical structural feature for the final drug's biological activity.

The synthesis involves the coupling of this compound with a D-phenylalanine derivative. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride with thionyl chloride, before reacting it with the amino acid ester.[7]

Regarding its intrinsic biological activity, there is a notable lack of published data. While structurally related cyclohexanecarboxylic acid derivatives have been explored for various biological activities, including anti-inflammatory effects, this compound itself is not recognized as a potent pharmacological agent.[16] Its value in drug development is firmly established as a structural scaffold or building block rather than as a therapeutic entity on its own.

Conclusion

This compound is a foundational intermediate whose value is inextricably linked to its specific stereochemistry. Mastery of its synthesis, which hinges on the effective hydrogenation of an aromatic precursor followed by a crucial base-catalyzed epimerization, is key to accessing high-purity material. The analytical methods outlined herein provide a robust framework for quality control, ensuring the correct isomeric form is carried forward in multi-step syntheses. For drug development professionals, this compound serves as a prime example of how precise control over a molecule's three-dimensional structure is fundamental to the creation of effective and safe pharmaceuticals like Nateglinide.

References

-

LookChem. Cas 7077-05-6, trans-4-Isopropylcyclohexane carboxylic acid.

-

ChemicalBook. trans-4-Isopropylcyclohexane carboxylic acid CAS#: 7077-05-6.

-

ChemicalBook. trans-4-Isopropylcyclohexane carboxylic acid | 7077-05-6.

-

European Patent Office. EP0814073A1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.

-

European Patent Office. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.

-

Google Patents. WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.

-

Pharmaffiliates. CAS No : 7077-05-6 | Product Name : Nateglinide - Impurity A.

-

University of Colorado Boulder. Recrystallization.

-

ChemicalBook. trans-4-Isopropylcyclohexane carboxylic acid | 7077-05-6.

-

University of California, Los Angeles. Recrystallization and Crystallization.

-

Chongqing Chemdad Co., Ltd. trans-4-Isopropylcyclohexane carboxylic acid.

-

BenchChem. High-performance liquid chromatography (HPLC) for "trans-4-tert-Butylcyclohexanecarboxylic acid".

-

Wang, Y. et al. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. PMC.

-

SIELC Technologies. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column.

-

PrepChem.com. Synthesis of 4-isopropylcyclohexane carboxylic acid.

-

ChemicalBook. trans-4-Isopropylcyclohexane carboxylic acid synthesis.

-

PharmaCompass. trans-4-Isopropylcyclohexyl carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

-

Baruch College, CUNY. Purification by Recrystallization.

-

ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?.

-

ChemicalBook. trans-4-Isopropylcyclohexane carboxylic acid(7077-05-6) 13 C NMR.

-

MDPI. Organic Compounds with Biological Activity.

-

MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.

-

PubMed Central (PMC). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.

-

SpringerLink. Acids: Derivatization for GC Analysis.

-

PubMed. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters.

Sources

- 1. trans-4-Isopropylcyclohexane carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]

- 3. trans-4-Isopropylcyclohexyl carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. trans-4-Isopropylcyclohexane carboxylic acid | 7077-05-6 [chemicalbook.com]

- 5. trans-4-Isopropylcyclohexane carboxylic acid Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. prepchem.com [prepchem.com]

- 7. WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine - Google Patents [patents.google.com]

- 8. Kinetic analysis of 4-isopropylphenol hydrogenation over activated carbon-supported rhodium catalysts in supercritical carbon dioxide solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EP0814073A1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 16. diverdi.colostate.edu [diverdi.colostate.edu]

Section 1: Chemical Identity and Core Physicochemical Properties

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with trans-4-Isopropylcyclohexanecarboxylic acid. It details the compound's fundamental physicochemical properties, beginning with its molecular weight, and extends to its synthesis, stereochemical considerations, and analytical validation.

This compound is a saturated carbocyclic compound with significant applications as a pharmaceutical intermediate, most notably in the synthesis of the antidiabetic agent Nateglinide[1][2][3][4][5]. Understanding its core properties is the first step in its successful application and handling.

Molecular Structure and Formula

The chemical structure consists of a cyclohexane ring substituted at positions 1 and 4 with a carboxylic acid group and an isopropyl group, respectively. The "trans" designation indicates that these two substituents are on opposite sides of the plane of the cyclohexane ring.

This formula is the basis for calculating the compound's precise molecular weight.

Molecular Weight

The molecular weight of a compound is a critical parameter for stoichiometric calculations in synthesis, analytical quantitation, and formulation development. It is determined by summing the atomic weights of its constituent atoms.

-

Calculation:

-

Carbon (C): 10 atoms × 12.011 u = 120.11 u

-

Hydrogen (H): 18 atoms × 1.008 u = 18.144 u

-

Oxygen (O): 2 atoms × 15.999 u = 31.998 u

-

Total Molecular Weight ≈ 170.25 g/mol

-

This calculated value is widely confirmed across chemical data sources[1][2][7][8][9][10][11]. The monoisotopic mass, which is crucial for high-resolution mass spectrometry, is 170.130679813 g/mol [10][11].

Key Physicochemical Properties

A summary of essential data for this compound is provided below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 170.25 g/mol | [1][2][7][8][10][11] |

| CAS Number | 7077-05-6 | [1][2][6][7] |

| IUPAC Name | trans-4-propan-2-ylcyclohexane-1-carboxylic acid | [8][10] |

| Appearance | White to off-white crystalline powder/solid | [3][4][5][6][9] |

| Melting Point | 94-98 °C | [2][6][12] |

| Boiling Point | ~263.8 °C (Predicted) | [2][5][6][9] |

| Density | ~0.996 g/cm³ (Predicted) | [4][5][6][9][13] |

| pKa | ~4.91 (Predicted) | [2][9][14] |

| Solubility | Slightly soluble in DMSO and Methanol | [2][14] |

Section 2: Synthesis and Stereochemical Control

The synthesis of this compound presents a significant stereochemical challenge. The therapeutic efficacy of its derivative, Nateglinide, is dependent on the correct trans stereoisomer, making the control of stereochemistry a critical aspect of its production.

Synthetic Pathway Overview

A common industrial synthesis route involves the catalytic hydrogenation of 4-isopropylbenzoic acid (cumic acid)[2][15][16]. This reaction reduces the aromatic ring to a cyclohexane ring.

However, this catalytic reduction typically yields a mixture of cis and trans isomers, often with the thermodynamically less stable cis isomer predominating (e.g., a 75:25 cis:trans ratio)[16][17]. Therefore, a subsequent isomerization or purification step is mandatory to isolate the desired trans isomer.

Protocol for Stereoisomer Epimerization

To convert the undesired cis isomer into the desired trans product, an epimerization process is employed. This method leverages the greater thermodynamic stability of the trans isomer, where the bulky substituents are in equatorial positions, minimizing steric hindrance. A patented method describes an effective industrial process[17].

Objective: To convert a cis/trans mixture of 4-isopropylcyclohexanecarboxylic acid to predominantly the trans isomer.

Principle: The process involves forming the potassium salt of the acid mixture and heating it. This allows for the reversible removal of the acidic proton at the C1 position, enabling the configuration to invert. The system equilibrates to favor the more stable trans configuration, achieving purities of over 98%[17].

Step-by-Step Protocol:

-

Dissolution: Dissolve the cis/trans acid mixture (e.g., 75 g) in a high-boiling point, inert solvent like Shellsol 71 (225 ml)[17].

-

Base Addition: Add a molar excess of potassium hydroxide (e.g., 96% KOH, 53.4 g) to the solution to form the potassium carboxylate salt in situ[17].

-

Heating and Epimerization: Heat the reaction mixture to 140-150 °C and maintain this temperature for approximately 3.5 hours with stirring[17]. This provides the thermal energy required to overcome the activation barrier for epimerization.

-

Monitoring (Optional): The reaction can be monitored by Gas-Liquid Chromatography (GLC) to track the conversion of the cis to the trans isomer[17].

-

Workup: After cooling, the reaction mixture is typically acidified with a strong acid (e.g., HCl) to protonate the carboxylate, precipitating the product.

-

Isolation: The precipitated this compound is isolated by filtration, washed with water to remove inorganic salts, and dried.

This process drives the equilibrium towards the trans isomer, yielding a product with high stereochemical purity, suitable for pharmaceutical applications[17].

Section 3: Analytical Characterization and Quality Control

Verifying the molecular weight, structure, and purity of this compound is essential. A multi-technique approach ensures the identity and quality of the material.

Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight and elemental composition.

-

Methodology: High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) is ideal. In negative ion mode, the expected [M-H]⁻ ion would be observed.

-

Expected Result: An ion with an m/z value corresponding to the exact mass of the deprotonated molecule (C₁₀H₁₇O₂⁻), which is approximately 169.1234. This provides direct experimental confirmation of the molecular formula and weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the precise chemical structure, including the critical trans stereochemistry.

-

¹H NMR: The key diagnostic signals are the protons on the cyclohexane ring. In the trans isomer, the proton at C1 (adjacent to the carboxyl group) typically appears as a well-defined triplet of triplets due to coupling with two axial and two equatorial protons. The chemical shift and coupling constants are distinct from those of the cis isomer.

-

¹³C NMR: The number of unique carbon signals will correspond to the structure's symmetry. The chemical shifts of the carbon atoms, particularly C1 and C4, are sensitive to the stereochemistry and provide confirmatory evidence.

Quality Control Workflow

A robust QC process is necessary to ensure batch-to-batch consistency and purity.

This systematic approach, combining physical, spectroscopic, and chromatographic methods, provides a self-validating system that ensures the material meets the stringent requirements for its use as a pharmaceutical intermediate.

References

-

Pharmacy Research. CAS 7077-05-6 Trans-4-Isopropylcyclohexane Carboxylic Acid. [Link]

-

Jigs Chemical. CAS No. 7077-05-6 trans-4-Isopropylcyclohexane carboxylic acid. [Link]

-

Chongqing Chemdad Co., Ltd. trans-4-Isopropylcyclohexane carboxylic acid. [Link]

-

Home Sunshine Pharma. Trans-4-Isopropylcyclohexane Carboxylic Acid CAS 7077-05-6. [Link]

-

PharmaCompass. trans-4-Isopropylcyclohexyl carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

ChemBK. trans-4-isopropyl cyclohexane carboxylic acid. [Link]

-

PharmaCompass. 4-isopropyl cyclohexane carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

Chemball. Trans-4-Isopropylcyclohexane Carboxylic Acid. [Link]

-

PubChem. 4-Isopropylcyclohexanecarboxylic Acid | C10H18O2 | CID 81526. [Link]

- Google Patents. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.

-

PrepChem.com. Synthesis of 4-isopropylcyclohexane carboxylic acid. [Link]

-

LookChem. Cas 7077-05-6,trans-4-Isopropylcyclohexane carboxylic acid. [Link]

Sources

- 1. trans-4-Isopropylcyclohexane carboxylic acid | 7077-05-6 [chemicalbook.com]

- 2. trans-4-Isopropylcyclohexane carboxylic acid Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Trans-4-Isopropylcyclohexane Carboxylic Acid CAS 7077-05-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. Trans-4-Isopropylcyclohexane Carboxylic Acid [chemball.com]

- 5. lookchem.com [lookchem.com]

- 6. alfa-labotrial.com [alfa-labotrial.com]

- 7. jigschemical.com [jigschemical.com]

- 8. trans-4-Isopropylcyclohexyl carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. chembk.com [chembk.com]

- 10. 4-isopropyl cyclohexane carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. 4-Isopropylcyclohexanecarboxylic Acid | C10H18O2 | CID 81526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | 7077-05-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. trans-4-Isopropylcyclohexane carboxylic acid CAS#: 7077-05-6 [m.chemicalbook.com]

- 15. trans-4-Isopropylcyclohexane carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 16. prepchem.com [prepchem.com]

- 17. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]

An In-Depth Technical Guide to the NMR Analysis of trans-4-Isopropylcyclohexanecarboxylic Acid

This guide provides a comprehensive exploration of the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of trans-4-Isopropylcyclohexanecarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal relationships behind spectral features and experimental design. We will delve into the principles of conformational analysis, detailed spectral interpretation, and the application of multidimensional NMR techniques to achieve unambiguous structural and stereochemical assignment.

Introduction: The Structural Context

This compound is a disubstituted cyclohexane derivative. Its utility often lies as a key intermediate or building block in the synthesis of pharmaceuticals, such as the antidiabetic agent Nateglinide.[1] The precise stereochemistry of the substituents on the cyclohexane ring is critical for the biological activity and physical properties of the final product. Therefore, robust analytical methods to confirm the trans configuration are essential.

NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the carbon-hydrogen framework and the spatial relationships between atoms. The molecule's preferred conformation, a rigid chair form with both bulky substituents in the equatorial position, gives rise to a distinct and interpretable NMR spectrum.

Below is the structure of this compound with systematic numbering used throughout this guide.

Caption: Structure and numbering of this compound.

Experimental Design: From Sample Preparation to Data Acquisition

The quality of NMR data is fundamentally dependent on meticulous sample preparation and logical selection of experimental parameters.

Protocol: NMR Sample Preparation

-

Mass Measurement: Accurately weigh 5-10 mg of this compound. The precision of this measurement is crucial for any quantitative analysis but less so for routine structural confirmation.

-

Solvent Selection: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent.

-

Chloroform-d (CDCl₃): A common choice for its excellent dissolution of many organic compounds. However, the acidic proton of the carboxylic acid group may undergo rapid exchange, leading to a very broad signal that can be difficult to observe.[2]

-

Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent alternative, as it forms stronger hydrogen bonds with the carboxylic acid. This slows down proton exchange, resulting in a sharper, more easily identifiable -COOH signal.

-

-

Standard Addition: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for the chemical shift scale.[3]

-

Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer to ensure the sample is completely dissolved and the solution is homogeneous.

-

Analysis: Insert the tube into the NMR spectrometer's spinner turbine, place it in the magnet, and proceed with instrument setup (locking, shimming) and data acquisition.

Workflow for NMR Analysis

The following diagram illustrates a logical workflow for the comprehensive NMR analysis of the target molecule.

Caption: A systematic workflow for the complete NMR analysis of the title compound.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum provides a wealth of information regarding the electronic environment of each proton and their connectivity through spin-spin coupling.

Key Signal Regions and Assignments

-

Carboxylic Acid Proton (H on C7): This is the most downfield proton due to the strong deshielding effect of the two adjacent oxygen atoms. It appears as a broad singlet in the range of δ 10-13 ppm.[4][5] Its broadness is a result of hydrogen bonding and chemical exchange. A key confirmatory experiment is the "D₂O shake," where adding a drop of D₂O to the sample results in the exchange of the acidic proton for deuterium, causing the signal to disappear from the spectrum.[4][6]

-

Isopropyl Group Protons (H on C8, C9, C10):

-

Methine Proton (H8): This proton is adjacent to six equivalent methyl protons, resulting in a septet (or multiplet) according to the n+1 rule. Its chemical shift is typically around δ 1.5-1.8 ppm.

-

Methyl Protons (H9, H10): The six protons of the two methyl groups are chemically equivalent. They are coupled to the single methine proton (H8), appearing as a sharp doublet around δ 0.8-1.0 ppm.[7] This signal integrates to 6 protons.

-

-

Cyclohexane Ring Protons: The signals for the ring protons are often complex and overlapping in the δ 1.0-2.5 ppm region.[7] The key to their assignment lies in understanding the conformational effects. In the stable diequatorial chair conformation of the trans isomer, each carbon (C2, C3, C5, C6) has one axial and one equatorial proton.

-

H1 (Methine): This proton is alpha to the electron-withdrawing carboxylic acid group and is thus shifted downfield relative to other ring methines, typically appearing around δ 2.2-2.5 ppm. Its coupling pattern is crucial for stereochemical assignment (see Section 5).

-

H4 (Methine): This proton is adjacent to the isopropyl group and appears around δ 1.4-1.6 ppm.

-

Axial vs. Equatorial Protons: Generally, equatorial protons on a cyclohexane ring are deshielded (appear at a higher δ value) compared to their axial counterparts on the same carbon.[8] This leads to a complex series of multiplets for H2, H3, H5, and H6.

-

Summary of Expected ¹H NMR Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Coupling Interactions (J in Hz) |

| -COOH | 10.0 - 13.0 | broad singlet | 1H | None (disappears with D₂O) |

| H1 (on C1) | 2.2 - 2.5 | triplet of triplets (tt) or multiplet | 1H | J(H1ₐ, H2ₐ/H6ₐ) ≈ 10-13; J(H1ₐ, H2ₑ/H6ₑ) ≈ 3-5 |

| H2, H6 (equatorial) | 1.9 - 2.1 | multiplet | 2H | Jgem ≈ 12-14; J(Hₑ,Hₐ) ≈ 3-5 |

| H8 (isopropyl CH) | 1.5 - 1.8 | septet or multiplet | 1H | J(H8, H9/10) ≈ 7 |

| H4 (on C4) | 1.4 - 1.6 | multiplet | 1H | J(H4ₐ, H3ₐ/H5ₐ) ≈ 10-13; J(H4ₐ, H3ₑ/H5ₑ) ≈ 3-5 |

| H2, H3, H5, H6 (axial) | 1.0 - 1.4 | multiplet | 4H | Jgem ≈ 12-14; J(Hₐ,Hₐ) ≈ 10-13 |

| H9, H10 (isopropyl CH₃) | 0.8 - 1.0 | doublet | 6H | J(H9/10, H8) ≈ 7 |

¹³C NMR and DEPT Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. Combining this with DEPT (Distortionless Enhancement by Polarization Transfer) experiments allows for the definitive identification of methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.

-

Carbonyl Carbon (C7): This carbon is the most deshielded, appearing far downfield in the range of δ 180-185 ppm for a saturated carboxylic acid.[5] It will be absent in a DEPT-135 spectrum.

-

Substituted Ring Carbons (C1, C4): These methine carbons are deshielded relative to the other ring carbons. C1, attached to the electronegative carboxyl group, will be further downfield than C4. Both will appear as positive signals in a DEPT-135 spectrum.

-

Unsubstituted Ring Carbons (C2, C3, C5, C6): These methylene carbons will appear in the typical aliphatic region (δ 25-40 ppm). They will show up as negative signals in a DEPT-135 spectrum, which is a key diagnostic feature.

-

Isopropyl Group Carbons (C8, C9, C10): The methine carbon (C8) and the two equivalent methyl carbons (C9, C10) will be readily identifiable. C8 will be a positive DEPT-135 signal, while C9 and C10 will also be positive (but typically more intense).

Summary of Expected ¹³C NMR Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | DEPT-135 Signal |

| C7 (-COOH) | 180 - 185 | Absent |

| C1 | 40 - 45 | Positive (CH) |

| C4 | 40 - 45 | Positive (CH) |

| C8 (isopropyl CH) | 30 - 35 | Positive (CH) |

| C2, C6 | 28 - 32 | Negative (CH₂) |

| C3, C5 | 28 - 32 | Negative (CH₂) |

| C9, C10 (isopropyl CH₃) | 19 - 22 | Positive (CH₃) |

The Decisive Evidence: 2D NMR and Stereochemistry Confirmation

While 1D NMR provides a strong foundation, 2D NMR experiments are essential for irrefutable signal assignment and, most critically, for confirming the trans stereochemistry.

¹H-¹H COSY (Correlation Spectroscopy)

A COSY spectrum reveals which protons are spin-coupled to each other, typically through two or three bonds. This allows for the tracing of proton connectivity throughout the molecule.

Caption: Key expected ¹H-¹H COSY correlations for the title compound.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment is the definitive tool for linking each proton to the carbon it is directly attached to. Each cross-peak in the 2D spectrum correlates a proton signal on one axis with a carbon signal on the other, eliminating any ambiguity in the assignments made from 1D spectra alone.

The Proof of trans Stereochemistry: J-Coupling Analysis

The most crucial piece of evidence for the trans configuration comes from analyzing the coupling constants (J-values) of the H1 and H4 protons.

-

Conformational Lock: In the trans isomer, the bulky isopropyl and carboxylic acid groups will strongly prefer the equatorial positions to minimize steric strain. This "locks" the cyclohexane ring into a stable chair conformation.

-

Axial Protons: Consequently, the protons on C1 and C4 (H1 and H4) are forced into the axial positions.

-

Karplus Relationship: The magnitude of the vicinal (three-bond) coupling constant ³JHH is dependent on the dihedral angle between the coupled protons.

-

An axial-axial (a-a) interaction has a dihedral angle of ~180°, resulting in a large coupling constant (³Jₐₐ ≈ 10-13 Hz).

-

An axial-equatorial (a-e) or equatorial-equatorial (e-e) interaction has a dihedral angle of ~60°, resulting in a small coupling constant (³Jₐₑ or ³Jₑₑ ≈ 2-5 Hz).

-

-

The Diagnostic Signal: The signal for the axial H1 proton will be coupled to two axial protons (on C2 and C6) and two equatorial protons (on C2 and C6). This will give rise to a complex multiplet, often described as a "triplet of triplets," characterized by two large couplings (~12 Hz) and two small couplings (~4 Hz). The observation of this large diaxial coupling is unambiguous proof of the axial nature of H1, and thus the equatorial nature of the carboxyl group, confirming the trans stereochemistry.[9]

Conclusion

The NMR analysis of this compound is a textbook example of modern structural elucidation. Through a systematic approach combining 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC) techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The cornerstone of the analysis is the interpretation of the H1 proton's coupling pattern, where the presence of a large diaxial coupling constant provides definitive evidence for the trans relationship between the two substituents. This multi-faceted NMR approach ensures the highest level of scientific integrity and trustworthiness in the structural verification of this important synthetic intermediate.

References

- Vertex AI Search. (2024). Supporting Information on related chemical structures.

-

Chemistry LibreTexts. (2021). 12.2: Spectroscopic Properties of Cyclohexanes. Retrieved from [Link]

-

Laihia, K., Kolehmainen, E., Nevalainen, T., Kauppinen, R., Vasilieva, T. T., & Terentiev, A. B. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541-546. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). 1H NMR of cyclohexanecarbaldehyde. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

-

JoVE. (2026). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Drug Information Portal. (n.d.). trans-4-Isopropylcyclohexyl carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Isopropylcyclohexanecarboxylic Acid. Retrieved from [Link]

-

GSRS. (n.d.). This compound. Retrieved from [Link]

-

PubMed Central. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Retrieved from [Link]

-

University of Missouri. (n.d.). Acid Unknowns Docx. Retrieved from [Link]

-

YouTube. (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2026). Unsymmetrical covariance processing of COSY or TOCSY and HSQC NMR data. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Retrieved from [Link]

Sources

- 1. trans-4-Isopropylcyclohexane carboxylic acid | 7077-05-6 [chemicalbook.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Infrared Spectrum of trans-4-Isopropylcyclohexanecarboxylic Acid

This guide provides a comprehensive analysis of the infrared (IR) spectrum of trans-4-Isopropylcyclohexanecarboxylic acid. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document delves into the theoretical principles, practical experimental considerations, and detailed spectral interpretation of this compound, grounding the analysis in established spectroscopic data.

Introduction: The Role of Infrared Spectroscopy in Molecular Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that identifies functional groups within a molecule. The principle is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds.[1] Specific bonds and functional groups absorb IR radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹), resulting in a unique spectral "fingerprint" for each compound. For a molecule like this compound, with its distinct carboxylic acid, cyclohexane, and isopropyl moieties, IR spectroscopy offers a rapid and effective method for structural confirmation and purity assessment.

The molecular structure of this compound is presented below. This guide will systematically dissect its IR spectrum by correlating the observed absorption bands with the vibrational modes of its constituent parts.

Caption: Molecular structure of this compound.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

Obtaining a high-quality IR spectrum is contingent on appropriate sample preparation. For a solid compound like this compound, several methods are viable. The choice of method is critical as it can influence the appearance of the spectrum, particularly features sensitive to intermolecular interactions like hydrogen bonding.

Causality of Method Selection

-

KBr Pellet Method: This technique involves grinding the solid sample with potassium bromide (KBr) powder and pressing the mixture into a thin, transparent pellet.[2][3] KBr is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹). This method is excellent for achieving high resolution and is often considered a standard technique. However, the grinding process can sometimes induce polymorphic changes in the sample, and residual moisture in the KBr can lead to broad absorption bands from water.

-

Attenuated Total Reflectance (ATR): ATR is a popular and rapid method that requires minimal sample preparation.[2][3] The solid sample is simply placed in direct contact with a high-refractive-index crystal (often diamond or zinc selenide). The IR beam is directed through the crystal and reflects internally, creating an evanescent wave that penetrates a short distance into the sample.[3] This technique is less sensitive to sample thickness than transmission methods but may result in slight variations in peak intensities and positions compared to a KBr pellet spectrum.[3]

-

Thin Solid Film: This method involves dissolving the solid in a volatile solvent, depositing the solution onto an IR-transparent salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate, leaving a thin film of the compound.[4] It is a quick method but can be problematic if the compound is not soluble in a suitable volatile solvent or if the resulting film is not uniform.

For this guide, we will base our analysis on a spectrum obtained via the KBr pellet method, which is a common and reliable approach for crystalline solids.

Step-by-Step KBr Pellet Preparation Workflow

The following protocol outlines a self-validating system for preparing a high-quality KBr pellet.

Caption: Experimental workflow for the KBr pellet method in FTIR spectroscopy.

Spectral Interpretation and Analysis

The IR spectrum of this compound is characterized by several key absorption bands that correspond to its functional groups. The analysis below dissects the spectrum into regions corresponding to the carboxylic acid, the cyclohexane ring, and the isopropyl group. A reference spectrum can be found on the Spectral Database for Organic Compounds (SDBS).

Carboxylic Acid Group Vibrations

The carboxylic acid functional group (-COOH) gives rise to some of the most distinct and easily identifiable peaks in an IR spectrum.

-

O-H Stretching: The most prominent feature is an extremely broad absorption band observed in the 2500-3300 cm⁻¹ region.[1][5][6] This broadening is a direct consequence of strong intermolecular hydrogen bonding between carboxylic acid molecules, which exist predominantly as dimers in the solid state.[6][7] This broad band often overlaps with the C-H stretching vibrations.[6]

-

C=O Stretching: A very strong and sharp absorption band appears between 1710 and 1690 cm⁻¹.[7] For dimeric carboxylic acids, this peak is typically centered around 1710 cm⁻¹.[5] The position of this band is sensitive to the molecular environment; conjugation, for instance, would lower the frequency.[5] In the case of this compound, which is a saturated aliphatic acid, the peak is expected in this range.

-

C-O Stretching and O-H Bending: The spectrum also shows a C-O stretching vibration, which is coupled with O-H in-plane bending. This results in a medium-intensity band appearing in the 1320-1210 cm⁻¹ range.[6] Additionally, an out-of-plane O-H bend can often be seen as a broad, medium-intensity peak around 950-910 cm⁻¹.[6]

Cyclohexane and Isopropyl Group Vibrations (Alkyl C-H and C-C Vibrations)

The aliphatic portions of the molecule, the cyclohexane ring and the isopropyl group, contribute to absorptions in the C-H stretching and bending regions.

-

C-H Stretching: The stretching vibrations of the C-H bonds in the CH, CH₂, and CH₃ groups occur in the 2850-3000 cm⁻¹ range.[8][9] Specifically, asymmetric and symmetric stretching vibrations for CH₂ groups are typically found near 2930 cm⁻¹ and 2850 cm⁻¹, respectively.[8] These sharp peaks are often seen superimposed on the broad O-H stretching band from the carboxylic acid.[7]

-

C-H Bending: The bending (deformation) vibrations of the CH₂ and CH₃ groups are observed between 1480 cm⁻¹ and 1350 cm⁻¹.[9] The scissoring vibration of CH₂ groups in the cyclohexane ring typically appears around 1460-1445 cm⁻¹.[8] The characteristic bending of the isopropyl group can also be identified in this region.

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region.[8][10] It contains a complex series of absorptions resulting from C-C stretching and various bending and rocking vibrations of the entire molecular skeleton.[9] While difficult to assign individually without computational modeling, the pattern of peaks in this region is unique to the molecule and serves as a valuable tool for identification by comparison with a reference spectrum.

Summary of Key Spectral Data

The table below summarizes the expected characteristic IR absorption bands for this compound, based on established group frequencies.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Associated Structural Unit |

| 2500-3300 | Strong, Very Broad | O-H Stretch (H-bonded) | Carboxylic Acid |

| 2850-2960 | Strong, Sharp | C-H Stretch | Cyclohexane & Isopropyl |

| 1690-1710 | Very Strong, Sharp | C=O Stretch (Dimer) | Carboxylic Acid |

| 1445-1460 | Medium | CH₂ Scissoring Bend | Cyclohexane |

| 1320-1210 | Medium | C-O Stretch / O-H Bend | Carboxylic Acid |

| 910-950 | Medium, Broad | O-H Bend (Out-of-plane) | Carboxylic Acid |

Conclusion

The infrared spectrum of this compound provides a clear and definitive confirmation of its molecular structure. The key features—the exceptionally broad O-H stretch, the strong carbonyl absorption characteristic of a saturated carboxylic acid dimer, and the sharp aliphatic C-H stretches—are all present and accounted for. By understanding the correlation between these spectral features and the underlying molecular vibrations, researchers can confidently use IR spectroscopy for the qualitative analysis, identification, and quality control of this and similar compounds. This guide provides the foundational knowledge and practical protocols necessary to achieve reliable and interpretable results.

References

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

ACS Publications. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]